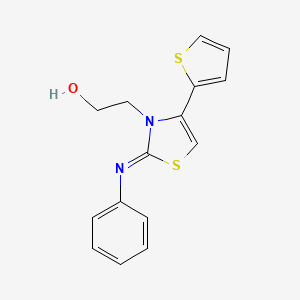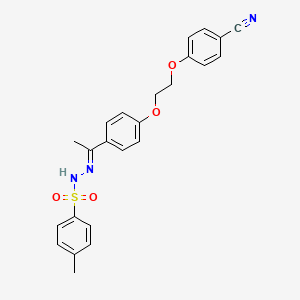
ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an ester group (carboxylate), a sulfamoyl group, an amide group, and a phenyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure of this compound .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The amide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups such as the amide and ester groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Advanced Organic Synthesis Techniques
One area of application for ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate and related compounds is in the field of advanced organic synthesis. For instance, the direct alkenylation of C(sp3)–H bonds can be achieved using photo-irradiation conditions to substitute heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner. This technique serves as an efficient method for extending carbon skeletons, potentially useful in the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).
Supramolecular Chemistry
Another application is found in supramolecular chemistry, where the self-assembly of multifunctional hydrogen-bonding molecules leads to the formation of supramolecular liquid-crystalline networks. These networks, constructed through intermolecular hydrogen bonds between tricarboxylic acids and bifunctional hydrogen bond acceptors, demonstrate the potential for creating nonmesogenic individual components that form liquid-crystalline network structures upon self-assembly (Kihara et al., 1996).
Development of Antimicrobial Agents
Research into the synthesis and characterization of new quinazolines as potential antimicrobial agents also presents a relevant application. These compounds, derived from reactions involving this compound, have been screened for their antibacterial and antifungal activities against various pathogens, showing promising results (Desai et al., 2007).
Material Science and Photovoltaics
In material science and photovoltaic research, compounds similar to this compound are used in the design and synthesis of new acceptor-donor-acceptor (A-D-A) small molecules. These molecules show significant potential in organic solar cells, where variations in the bridging atoms of the central building block unit can lead to differences in optical, electrochemical properties, and device performance, demonstrating efficiencies over 8% (Ni et al., 2015).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules. Without specific information about the intended use or target of this compound, it’s difficult to predict its mechanism of action.
Propiedades
IUPAC Name |
ethyl 3-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7S2/c1-4-35-26(30)24-22(18-23(36-24)19-8-6-5-7-9-19)27-25(29)20-10-12-21(13-11-20)37(31,32)28(14-16-33-2)15-17-34-3/h5-13,18H,4,14-17H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUNJYOSWNSRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2771953.png)
![3-(2-methoxyethyl)-1-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2771955.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2771958.png)
![4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2771959.png)
![Ethyl 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B2771961.png)
![3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2771962.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2771963.png)
![2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2771964.png)
![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]benzonitrile](/img/structure/B2771966.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2771967.png)
![3-(benzenesulfonyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]propanamide](/img/structure/B2771968.png)
![Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B2771971.png)

